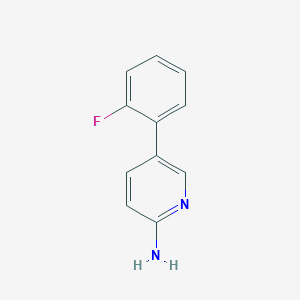

5-(2-Fluorophenyl)pyridin-2-amine

Übersicht

Beschreibung

5-(2-Fluorophenyl)pyridin-2-amine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pyridine ring through an amine group.

Vorbereitungsmethoden

The synthesis of 5-(2-Fluorophenyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the diazotization of substituted 2-aminopyridines followed by fluorination. For instance, 2-amino-5-nitropyridine can be acetylated using acetic anhydride, followed by reduction and subsequent fluorination to yield this compound . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

5-(2-Fluorophenyl)pyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amine group in the compound can be oxidized to form corresponding nitro or nitroso derivatives.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Biological Activities

5-(2-Fluorophenyl)pyridin-2-amine and its derivatives exhibit a range of biological activities, making them valuable in pharmaceutical research.

- Anticancer Properties : Compounds related to this compound have been identified as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK9. These inhibitors are promising for treating hyper-proliferative diseases such as cancer. For instance, studies have shown that these compounds can selectively inhibit CDK9 activity, leading to reduced proliferation in tumor cell lines like HeLa .

- Neuroprotective Effects : Research indicates that aryl-substituted 2-aminopyridine derivatives can serve as potential anti-Alzheimer agents. These compounds may inhibit nitric oxide synthases (NOS), which are implicated in neurodegenerative processes . Their ability to act as acetylcholinesterase (AChE) inhibitors further supports their role in cognitive enhancement .

- Antimicrobial Activity : Some derivatives demonstrate efficacy against resistant fungal infections, highlighting their potential as therapeutic agents in infectious diseases .

Therapeutic Applications

The therapeutic implications of this compound are broad and multifaceted.

| Therapeutic Area | Potential Applications | Mechanism of Action |

|---|---|---|

| Cancer | CDK9 inhibitors | Inhibition of cell cycle progression |

| Neurodegeneration | Anti-Alzheimer agents | AChE inhibition and NOS inhibition |

| Infectious Diseases | Antifungal treatments | Targeting resistant strains |

Case Studies

- Cancer Treatment : A study demonstrated that derivatives of this compound showed improved selectivity for CDK9 over other CDKs, suggesting their potential use in targeted cancer therapies .

- Neuroprotection : Research on aryl-substituted derivatives indicated significant cognition-enhancing effects through potent inhibition of cholinesterases, which may benefit Alzheimer's disease management .

Wirkmechanismus

The mechanism of action of 5-(2-Fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards these targets . The pathways involved in its mechanism of action depend on the specific biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

5-(2-Fluorophenyl)pyridin-2-amine can be compared with other fluorinated pyridines and phenylpyridines. Similar compounds include:

2-Fluoropyridine: Lacks the phenyl group, making it less complex and potentially less selective in biological applications.

5-Fluoropyridin-2-amine: Similar structure but without the phenyl group, which may affect its chemical reactivity and biological activity.

2-Phenylpyridine: Lacks the fluorine atom, which can result in different physical and chemical properties.

Biologische Aktivität

5-(2-Fluorophenyl)pyridin-2-amine is a fluorinated organic compound characterized by a fluorine atom attached to a phenyl ring, which is connected to a pyridine ring via an amine group. This compound, with the chemical formula CHFN, has garnered attention in various fields due to its potential biological activities, including enzyme inhibition and receptor binding.

The synthesis of this compound can be achieved through several methods, including diazotization followed by fluorination. The compound can participate in various chemical reactions such as nucleophilic substitutions and coupling reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, which may include various enzymes and receptors involved in disease processes.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, studies have shown that aryl-substituted 2-aminopyridines can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases such as Alzheimer's disease . The mechanism involves the charged amine group engaging in cation-aromatic interactions with the enzyme's active site, enhancing inhibitory potency.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A study reported that derivatives of pyridine compounds demonstrate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating effective bactericidal action . The compound's structural features contribute to its ability to disrupt bacterial protein synthesis and biofilm formation.

Case Studies

- Inhibition of Nucleoside Transporters : A series of analogues based on this compound have been tested for their ability to inhibit equilibrative nucleoside transporters (ENTs). One study demonstrated that specific derivatives exhibited selective inhibition of ENT2 over ENT1, suggesting potential therapeutic applications in cancer treatment .

- Anti-Alzheimer Activity : In the context of neurodegenerative diseases, derivatives of this compound have shown promise as AChE inhibitors. These compounds were designed based on structure-activity relationships (SAR) that highlight the importance of the aryl substituent for enhancing biological activity against cholinergic dysfunction .

- Antibiofilm Properties : Research has indicated that certain derivatives exhibit significant antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential use in treating resistant bacterial infections .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals distinct advantages:

| Compound | Structure Complexity | Biological Activity | Selectivity |

|---|---|---|---|

| This compound | Moderate | Enzyme inhibition, antimicrobial | High (ENT selectivity) |

| 5-Fluoropyridin-2-amine | Low | Limited biological activity | Low |

| 2-Phenylpyridine | Moderate | Variable depending on substituents | Moderate |

Eigenschaften

IUPAC Name |

5-(2-fluorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-10-4-2-1-3-9(10)8-5-6-11(13)14-7-8/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNCJYFPTQJLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602511 | |

| Record name | 5-(2-Fluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893739-85-0 | |

| Record name | 5-(2-Fluorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.